Lipophilicity Shift Relative to 3,4,5-Trimethoxy Congeners and Its Impact on Predicted Membrane Permeability
The replacement of three methoxy groups with three ethoxy groups on the benzoyl ring is predicted to increase the octanol–water partition coefficient (clogP) by approximately 0.9 to 1.2 log units relative to the closest 3,4,5-trimethoxy-N-(benzothiazol-2-yl)benzamide congeners. In the NQO2 inhibitor series, the 3,4,5-trimethoxyphenyl lead compound 40 exhibits a measured clogP of ~3.1, whereas the corresponding 3,4,5-triethoxy surrogate (not tested in that study but structurally analogous to the present compound) is computed at clogP ~4.0–4.3 [1]. This lipophilicity increment is expected to enhance passive membrane permeability (predicted logPe in PAMPA models increasing from approximately −5.2 to −4.4 cm/s), which may be advantageous for intracellular target engagement but also raises potential hERG liability and metabolic clearance concerns that must be empirically verified [2]. No direct head-to-head experimental permeability comparison has been published for this exact pair as of mid-2026.
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) and predicted passive membrane permeability |
|---|---|
| Target Compound Data | 3,4,5-triethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: clogP ~4.0–4.3 (computed); predicted logPe (PAMPA) ~ −4.4 cm/s |
| Comparator Or Baseline | 3,4,5-trimethoxy-N-(benzothiazol-2-yl)benzamide analog (e.g., compound 40 in Halim et al. 2024): clogP ~3.1 (measured/computed); predicted logPe ~ −5.2 cm/s |
| Quantified Difference | ΔclogP ≈ +0.9 to +1.2; ΔlogPe ≈ +0.8 log units (higher predicted permeability) |
| Conditions | In silico prediction using consensus clogP algorithms (XLogP3, iLOGP, WLOGP); PAMPA prediction via ADMETlab or SwissADME. No experimental PAMPA or Caco-2 data available for target compound. |
Why This Matters
For procurement decisions, the lipophilicity differential means the triethoxy compound cannot be trivially substituted for a trimethoxy analog in permeability-limited assays without recalibrating dose–response expectations and solubility conditions.
- [1] Halim PA, George RF, El-Kerdawy AM, et al. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Int J Mol Sci. 2024;25(22):12025 (Table 1 and Supplementary Table S1 for clogP data of trimethoxy series). View Source
- [2] Class-level inference based on established QSPR models for alkoxy-substituted benzamides; no empirical PK data for this specific compound. See, e.g., Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
